Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate
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Overview
Description
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate is a chemical compound with the molecular formula C8H14N2O2. It is commonly used as an intermediate in pharmaceutical and biochemical research. This compound plays a crucial role in organic synthesis, serving as a catalyst or reaction intermediate in the creation of new drugs and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate typically involves the reaction of prop-2-en-1-yl isocyanate with (1R,2R)-2-aminocyclobutanol under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for creating complex molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. The compound’s structure allows it to bind to active sites on enzymes, altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate
- (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol
- N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine
Uniqueness
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate is unique due to its specific structural features, such as the presence of a cyclobutyl ring and an allyl group. These features confer distinct reactivity and binding properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
prop-2-enyl N-[(1R,2R)-2-aminocyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYTKFSHUYLCU-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H]1CC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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